molecular formula C17H16O4 B1327986 4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone CAS No. 898759-90-5

4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

Cat. No.: B1327986
CAS No.: 898759-90-5
M. Wt: 284.31 g/mol
InChI Key: TUCZPAIYUGFHOM-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-4'-methoxybenzophenone is a benzophenone derivative featuring a 1,3-dioxolane ring fused to the benzophenone core and a methoxy (-OCH₃) substituent at the 4'-position. This compound is of interest in organic synthesis and materials science due to its electronic and steric properties, which are modulated by the electron-donating methoxy group and the dioxolane ring.

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-15-8-6-13(7-9-15)16(18)12-2-4-14(5-3-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCZPAIYUGFHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645100
Record name [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-90-5
Record name [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of catalysts and solvents can be optimized to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzophenones or dioxolanes.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. The compound can form reactive intermediates that interact with various molecular targets, leading to its observed effects. The pathways involved may include the generation of free radicals and subsequent reactions with cellular components.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and physicochemical differences between 4-(1,3-Dioxolan-2-yl)-4'-methoxybenzophenone and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
This compound 4'-OCH₃, 1,3-dioxolane C₁₇H₁₆O₄* 284.31† - - Electron-rich due to methoxy; dioxolane enhances solubility in polar solvents.
4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone 2-CH₃, 1,3-dioxolane C₁₇H₁₆O₃ 268.31 1.169 395.5 Methyl group increases hydrophobicity; lower polarity vs. methoxy analog.
4-(1,3-Dioxolan-2-yl)benzophenone No substituent C₁₆H₁₄O₃ 254.28 - - Lacks methoxy; reduced electron density and solubility in polar media.
4-Carboethoxy-4'-methoxybenzophenone 4-COOEt, 4'-OCH₃ C₁₈H₁₈O₅ 326.33 - - Ester group introduces polarity; potential for nucleophilic acyl reactions.
4-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone 4'-SCH₃, 1,3-dioxolane C₁₇H₁₆O₃S 300.37 - - Thiomethyl (-SCH₃) reduces electron donation; sulfur enhances lipophilicity.
2-Fluoromethyl-4'-methoxybenzophenone 2-CH₂F, 4'-OCH₃ C₁₅H₁₃FO₃ 260.26 - - Fluorine’s electronegativity alters electronic properties; potential for H-bonding.

*Assumed based on analogs; †Calculated from molecular formula.

Physicochemical and Functional Properties

  • Solubility: Methoxy and carboethoxy derivatives exhibit higher solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl or thiomethyl analogs . Thiomethyl-substituted compounds show increased lipophilicity, making them suitable for lipid-based formulations .
  • Thermal Stability: Methyl and fluoromethyl substituents raise boiling points (e.g., 395.5°C for 4'-(1,3-dioxolan-2-yl)-2-methylbenzophenone) due to increased molecular weight and van der Waals interactions . Dioxolane rings may lower thermal stability under acidic or high-temperature conditions .

Biological Activity

4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzophenone core substituted with a methoxy group and a dioxolane ring. This configuration is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The dioxolane ring can modulate enzyme activity through non-covalent interactions, influencing pathways related to metabolism and signaling.
  • Electrophilic Reactivity : The methoxy group enhances the electrophilicity of the compound, allowing it to interact with nucleophilic sites on biomolecules, which may lead to inhibition or activation of specific biological pathways.

Antifungal Activity

Research indicates that derivatives of benzophenone compounds exhibit antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit mycelial growth in fungi like Fusarium species by disrupting cell wall integrity and membrane function .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Mode of Action
This compoundFusarium oxysporum50 µg/mLDisruption of cell wall integrity

Antiviral Activity

Compounds with similar structural motifs have shown antiviral activity, particularly against HIV. The presence of the dioxolane moiety in nucleoside analogs has been linked to enhanced binding affinity to viral enzymes, suggesting potential for antiviral drug development .

Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of various benzophenone derivatives found that this compound significantly inhibited fungal growth in vitro. The research utilized potato dextrose agar to assess mycelial growth inhibition, revealing a strong correlation between concentration and antifungal activity .

Study 2: Antiviral Mechanism

Another investigation focused on the antiviral properties of dioxolane-containing compounds against HIV. The study highlighted that the compound's ability to stabilize interactions with viral reverse transcriptase was crucial for its efficacy. Molecular modeling suggested that modifications in the dioxolane structure could further enhance antiviral potency .

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